2-Bromo-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile
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Overview
Description
2-Bromo-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with bromine, phenyl, thiophene, and carbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile typically involves multi-step reactions. One common method includes the bromination of a precursor compound, such as 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile, using bromine in acetic acid . This reaction introduces the bromine atom at the desired position on the pyridine ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The thiophene ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-Bromo-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific biological pathways.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Research: It can be used to study the interactions of heterocyclic compounds with biological targets, providing insights into their mechanisms of action.
Mechanism of Action
The mechanism by which 2-Bromo-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiophene and pyridine rings can facilitate binding to specific sites, influencing biological pathways .
Comparison with Similar Compounds
2-Bromo-6-(thiophen-2-yl)pyridine-3-carbonitrile: Lacks the phenyl group, which may affect its electronic properties and reactivity.
4-Phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile: Lacks the bromine atom, potentially altering its ability to undergo substitution reactions.
Uniqueness: 2-Bromo-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile is unique due to the combination of its substituents, which confer specific electronic and steric properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C16H9BrN2S |
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Molecular Weight |
341.2 g/mol |
IUPAC Name |
2-bromo-4-phenyl-6-thiophen-2-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C16H9BrN2S/c17-16-13(10-18)12(11-5-2-1-3-6-11)9-14(19-16)15-7-4-8-20-15/h1-9H |
InChI Key |
HFWBJAZLWOURQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)Br)C3=CC=CS3 |
Origin of Product |
United States |
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